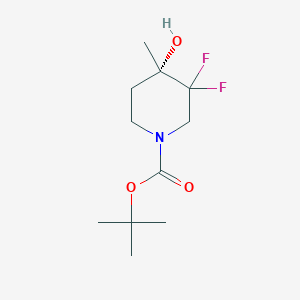

tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17502511

Molecular Formula: C11H19F2NO3

Molecular Weight: 251.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19F2NO3 |

|---|---|

| Molecular Weight | 251.27 g/mol |

| IUPAC Name | tert-butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-10(4,16)11(12,13)7-14/h16H,5-7H2,1-4H3/t10-/m0/s1 |

| Standard InChI Key | FZRSGOBCIZAFHJ-JTQLQIEISA-N |

| Isomeric SMILES | C[C@@]1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O |

| Canonical SMILES | CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a piperidine ring substituted at positions 3 and 3 with fluorine atoms, a hydroxyl group at position 4, and a methyl group at the same carbon, all within a tert-butyl carbamate framework. The (4S) stereochemistry is critical for its biological activity, as enantiomeric forms often differ in pharmacodynamic profiles. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |

| SMILES | |

| InChIKey | FZRSGOBCIZAFHJ-JTQLQIEISA-N |

| XLogP3 | 1.3 |

| Topological Surface Area | 49.77 Ų |

The fluorine atoms induce electron-withdrawing effects, polarizing adjacent bonds and influencing intermolecular interactions, while the tert-butyl group enhances lipophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthesis begins with tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, which undergoes Dess-Martin periodinane oxidation to form a ketone intermediate. Subsequent Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate yields the α,β-unsaturated ester derivative . Key steps include:

-

Oxidation:

Reaction conditions: Dichloromethane, 20°C, inert atmosphere . -

Olefination:

The ketone reacts with triethyl phosphonoacetate in THF under basic conditions (NaH), producing a mixture of E/Z isomers .

Industrial Optimization

Continuous flow microreactor systems improve yield and sustainability by minimizing side reactions and enabling precise temperature control. Scaling this method reduces waste generation compared to batch processes, aligning with green chemistry principles.

Physicochemical Properties and Reactivity

Solubility and Lipophilicity

Experimental data indicate a solubility of 2.78 mg/mL in aqueous solutions, classified as "very soluble" under ESOL guidelines. The compound’s log P (1.3–2.43) reflects moderate lipophilicity, facilitating membrane permeability while retaining water solubility—a balance critical for oral bioavailability .

| Property | Value |

|---|---|

| Log P (XLOGP3) | 1.3 |

| Solubility (ESOL) | 2.78 mg/mL |

| Molar Refractivity | 57.89 |

Reactive Sites

-

Hydroxyl Group: Participates in hydrogen bonding and serves as a nucleophile in esterification or glycosylation reactions.

-

Tert-Butyl Ester: Undergoes acid-catalyzed hydrolysis to carboxylic acids, enabling prodrug strategies.

-

Fluorine Atoms: Stabilize adjacent charges via inductive effects, modulating pKa and metabolic stability .

Applications in Medicinal Chemistry

Lead Optimization

The tert-butyl carbamate group serves as a protecting moiety for amines, enabling selective deprotection during multi-step syntheses. For example, it has been used in the preparation of kinase inhibitors by facilitating late-stage functionalization .

Fluorine’s Role in Drug Design

Fluorination at C3 improves metabolic stability by resisting cytochrome P450 oxidation. Additionally, the 4-methyl group introduces steric hindrance, potentially reducing off-target interactions.

Future Research Directions

-

Target Identification: Screening against kinase or protease libraries to elucidate biological targets.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity in rodent models.

-

Stereochemical Impact: Comparing (4S) and (4R) enantiomers’ activities to optimize selectivity.

-

Prodrug Development: Leveraging the tert-butyl ester for controlled release formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume